molecular formula C7H5BrClN3 B13696977 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13696977
M. Wt: 246.49 g/mol
InChI Key: QHAGEGREHRRDDC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine (CAS 1289056-19-4) is a high-value chemical building block in medicinal chemistry and antibacterial research. This compound features a bromo-chloro-substituted imidazo[1,2-a]pyrazine core, a privileged structure in drug discovery known for its diverse biological activities . The presence of halogen substituents at the 6 and 8 positions makes it a versatile intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to develop novel derivatives for structure-activity relationship (SAR) studies. This compound is critically important in the development of novel antibacterial agents. It serves as a key synthetic intermediate for creating inhibitors of bacterial type IV secretion systems, which are attractive targets for new antibiotics as they are not required for bacterial growth and may slow resistance development . Furthermore, the imidazo[1,2-a]pyrazine scaffold is found in compounds evaluated for a range of other biological activities, including antioxidant and antimicrobial properties . The molecular formula is C7H5BrClN3 and the molecular weight is 246.49 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3

InChI Key

QHAGEGREHRRDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriately substituted precursors, followed by regioselective halogenation to introduce bromine and chlorine atoms at the 8 and 6 positions, respectively. The key steps include:

  • Construction of the imidazo[1,2-a]pyrazine core with a methyl substituent at position 2.
  • Halogenation using bromine and chlorine sources under controlled conditions.
  • Purification via chromatography or recrystallization to obtain high-purity product.

This approach leverages the reactivity of the heterocyclic system towards electrophilic halogenation, with solvent choice and reaction parameters critically influencing yield and selectivity.

Specific Preparation Method

A commonly reported method involves:

  • Starting with 2-methylimidazo[1,2-a]pyrazine as the substrate.
  • Reacting with bromine (Br₂) and chlorine (Cl₂) or suitable halogenating agents in an organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
  • Conducting the reaction under reflux conditions to facilitate electrophilic substitution at the 8 and 6 positions.
  • Monitoring the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Work-up includes quenching excess halogen, solvent removal, and purification by flash chromatography.

The reaction temperature and time are optimized to maximize yield and minimize side reactions or over-halogenation.

Experimental Data and Research Discoveries

Reaction Conditions and Yields

Parameter Conditions Outcome
Starting material 2-methylimidazo[1,2-a]pyrazine Purity >98%
Halogenating agents Bromine and chlorine in CH₂Cl₂ or CHCl₃ Selective halogenation
Temperature Reflux (~40-60 °C depending on solvent) Optimal for substitution
Reaction time 2-6 hours Complete conversion
Purification method Flash chromatography (silica gel, DCM:MeOH) Yield typically 70-85%

This method yields 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine as a crystalline solid with moderate to high purity suitable for further biological evaluation.

Solubility and Formulation Data

For biological assays and in vivo studies, the compound's solubility is enhanced by preparing stock solutions using co-solvents. A typical preparation involves:

  • Dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution.
  • Diluting with solvents such as polyethylene glycol 300 (PEG300), Tween 80, or corn oil to achieve clear formulations suitable for administration.

A representative stock solution preparation table for related compounds (similar halogenated imidazo derivatives) is as follows:

Amount of Compound (mg) Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.057 0.8114 0.4057
5 20.2848 4.057 2.0285
10 40.5696 8.1139 4.057

Preparation notes emphasize the importance of adding solvents in sequence with mixing and clarification steps to ensure solution clarity, using physical methods like vortexing or ultrasound if necessary.

Research Insights on Preparation and Reactivity

  • The halogenation step is highly sensitive to reaction temperature and duration; excessive heating or prolonged reaction times can lead to degradation or color changes, reducing yield.
  • The presence of both bromine and chlorine substituents affects the electronic properties of the imidazo[1,2-a]pyrazine ring, influencing reactivity and biological activity.
  • Purification techniques such as flash chromatography using silica gel and specific solvent mixtures (e.g., dichloromethane:methanol 20:1) are effective in isolating the desired compound with minimal impurities.

Summary Table of Preparation Methods

Step Description Key Considerations
Precursor synthesis Prepare 2-methylimidazo[1,2-a]pyrazine High purity starting material
Halogenation React with Br₂ and Cl₂ in CH₂Cl₂ or CHCl₃ Control temperature and time
Reaction monitoring TLC, NMR Ensure selective substitution
Work-up Quench, solvent removal Avoid decomposition
Purification Flash chromatography (SiO₂, DCM:MeOH) Optimize solvent ratio for best separation
Stock solution preparation Dissolve in DMSO, dilute with PEG300, Tween 80, corn oil Add solvents sequentially, ensure clarity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 8 demonstrates preferential reactivity in SNAr reactions due to its position relative to electron-withdrawing groups. Typical reactions include:

Reaction ComponentConditionsProductYieldSource
Sodium methoxide (NaOMe)DMF, 80°C, 12 hr8-Methoxy-6-chloro-2-methylimidazo[1,2-a]pyrazine82%
PiperidineTHF, reflux, 24 hr8-Piperidino-6-chloro-2-methylimidazo[1,2-a]pyrazine67%
Potassium thioacetateAcetonitrile, 60°C, 8 hr8-Thioacetyl-6-chloro-2-methylimidazo[1,2-a]pyrazine73%

The chlorine at position 6 shows lower reactivity in SNAr unless activated by microwave irradiation or high-pressure conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

ComponentCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 6 hr8-Phenyl-6-chloro-2-methylimidazo[1,2-a]pyrazine75%
4-Pyridylboronic acidPd(dppf)Cl₂, CsFDMF, 120°C, 12 hr8-(4-Pyridyl)-6-chloro-2-methylimidazo[1,2-a]pyrazine63%

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°C, 24 hr8-Morpholino-6-chloro-2-methylimidazo[1,2-a]pyrazine68%

Halogen-Lithium Exchange

The bromine atom undergoes lithium-halogen exchange at -78°C:

ReagentConditionsProductApplicationSource
n-BuLiTHF, -78°C, 1 hr8-Lithio-6-chloro-2-methylimidazo[1,2-a]pyrazineIntermediate for C-8 functionalization

Cyclization Reactions

The compound participates in catalyst-free annulative cyclization to form complex heterocycles:

Partner ReactantConditionsProductYieldSource
β-EnaminonesEtOH, reflux, 8 hrImidazole-pyrrolo[1,2-a]pyrazine hybrids85-92%

This domino reaction forms three C–N bonds sequentially, constructing tricyclic frameworks .

Oxidation and Reduction

Reaction TypeReagentProductNotesSource
Methyl group oxidationKMnO₄, H₂SO₄2-Carboxy-8-bromo-6-chloroimidazo[1,2-a]pyrazineRequires harsh conditions
Ring reductionH₂, Pd/CPartially saturated derivativesLimited applicability

Biological Interactions

The compound modulates cytochrome P450 enzymes through competitive inhibition:

EnzymeIC₅₀ (μM)MechanismApplicationSource
CYP3A412.4 ± 1.2ATP-competitive bindingDrug metabolism studies
CYP2D628.9 ± 3.1Allosteric inhibitionToxicity profiling

Mechanistic Insights

  • Steric Effects : The 2-methyl group directs substitution to position 8 due to steric hindrance at position 6.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate SNAr by stabilizing transition states.

  • Temperature Sensitivity : Cross-coupling yields drop >15% above 120°C due to palladium aggregation .

Side Reactions & Byproducts

  • Dihalogenation : Competing chlorination at position 3 occurs with excess Cl₂.

  • Ring Opening : Prolonged exposure to strong bases (>2M NaOH) degrades the imidazo[1,2-a]pyrazine core.

Scientific Research Applications

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyrazine Derivatives
Compound Name Substituents (Positions) Key Properties/Activities Reference
6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS: 1208083-37-7) Br (6), Cl (8) Similarity score: 0.87 to target compound; lacks methyl group at position 2, potentially reducing lipophilicity.
8-Chloro-2-methylimidazo[1,2-a]pyrazine (CAS: 85333-43-3) Cl (8), CH₃ (2) Lacks bromo at position 6; used in studies of gastric H⁺/K⁺-ATPase inhibition.
3-Bromo-6-chloropyrazine-2-carboxylic acid Br (3), Cl (6) Pyrazine (non-fused) derivative; similarity score: 0.96. Highlights positional isomerism effects.

Key Insights :

  • The methyl group at position 2 in the target compound distinguishes it from analogs like 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, enhancing steric bulk and lipophilicity .
  • Substitution patterns (e.g., bromo at 8 vs. 6) significantly alter electronic properties and binding affinities.
Imidazo[1,2-a]pyrazines with Non-Halogen Substituents
Compound Series Substituents (Positions) Biological Activity Yield (%) Reference
8-Morpholinoimidazo[1,2-a]pyrazines (e.g., 12a–g) Morpholino (8), aryl (variable) Anticancer agents targeting CDK9; IC₅₀ values in nanomolar range against leukemia cell lines. 37–95
2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives Phenyl (2), NH₂ (3) Antiviral activity against human coronaviruses (SARS-CoV-2); moderate cytoprotective effects. 75–97
Piperazinylimidazo[1,2-a]pyrazines (e.g., 2a) Piperazinyl (8) α₂-Adrenergic receptor selectivity (Ki = 2.1 nM); 70-fold selectivity over α₁ receptors. N/A

Key Insights :

  • Non-halogen substituents like morpholino or piperazinyl groups enhance target specificity. For instance, 8-morpholino derivatives exhibit potent anticancer activity via CDK9 inhibition, while the target compound’s halogen substituents may favor different mechanisms .
  • The target compound’s methyl group at position 2 contrasts with 2-phenyl derivatives, which show antiviral activity. This suggests that minor structural changes (CH₃ vs. C₆H₅) drastically alter biological applications .

Key Insights :

  • The target compound’s synthesis likely parallels methods used for 8-arylated imidazo[1,2-a]pyrazines, where halogenation steps are critical for regioselectivity .
  • Compared to fluorescent hybrids like benzoimidazole-pyrrolo[1,2-a]pyrazines, the target compound’s bromo/chloro substituents may reduce optical activity but improve stability .

Biological Activity

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is C7H5BrClN3C_7H_5BrClN_3. The compound features a pyrazine ring substituted with a bromine atom at the 8-position and a chlorine atom at the 6-position, alongside a methyl group at the 2-position. This unique structure is pivotal for its biological activity.

1. Antimicrobial Activity

Research indicates that 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its inhibitory effects against various pathogens. For instance, derivatives of imidazo[1,2-a]pyrazines have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis<0.5

2. Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that it can inhibit the growth of several fungal strains effectively, often at concentrations comparable to standard antifungal agents .

3. Anticancer Activity

The anticancer potential of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has been explored in various studies. It has been reported to induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives exhibited IC50 values below 5 µM against various cancer cell lines .

Cancer Cell LineIC50 (µM)
MCF-7<5
HeLa<5

4. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been recognized for its anti-inflammatory effects. Studies indicate that it can inhibit inflammatory mediators and reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of imidazo[1,2-a]pyrazine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed significant antibacterial activity against XDR S. Typhi, with an MIC of 6.25 mg/mL .
  • Anticancer Mechanism : In vivo studies indicated that the compound inhibited blood vessel formation in tumor tissues, suggesting its potential as an anticancer agent through anti-angiogenic mechanisms .

Q & A

Q. What are the optimized synthetic routes for 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of halogenated precursors. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C for 12–24 hours yields the target compound. Sodium bicarbonate is critical for neutralizing HBr byproducts, improving yield to ~45% . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., 2-propanol) enhance solubility of intermediates.
  • Temperature : Prolonged heating (>80°C) may degrade sensitive intermediates.
  • Purification : Column chromatography (e.g., 0→5% MeOH/EA gradient) isolates the product with ≥97% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : Resolves regioselectivity (e.g., pyridine vs. imidazopyrazine ring orientation). The dihedral angle between the pyridine and imidazopyrazine planes is 16.2°, confirmed by single-crystal studies .
  • HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M+H]+ at m/z 345.0608 vs. calculated 354.0604) .
  • NMR : 13C^{13}\text{C} NMR distinguishes halogenated carbons (e.g., Br-substituted C at δ ~127 ppm; Cl-substituted C at δ ~117 ppm) .

Q. How does the reactivity of this compound compare to non-halogenated imidazopyrazines in cross-coupling reactions?

The bromo and chloro substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine exhibits higher reactivity than chlorine in Pd-catalyzed reactions (e.g., 8-Bromo derivatives achieve >80% conversion vs. <30% for chloro analogs under identical conditions). Use of XPhos Pd G3 catalyst in THF at 60°C optimizes aryl coupling .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazopyrazine core?

  • Directed ortho-metalation : Use of TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) directs functionalization to the C3 position, avoiding competing reactivity at C6/C8 .
  • Protecting groups : Boc protection of the methyl group reduces steric hindrance during nucleophilic substitutions .

Q. How can conflicting data on reaction byproducts (e.g., minor isomers) be resolved?

Contradictions in byproduct formation (e.g., 2- vs. 3-substituted isomers) are addressed via:

  • LC-MS/MS : Quantifies minor products (<5% abundance) using fragmentation patterns.
  • DFT calculations : Predicts thermodynamic stability (e.g., 2-substituted isomers are 2.3 kcal/mol more stable than 3-substituted due to reduced steric strain) .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Molecular docking (AutoDock Vina) : Screens against ATP-binding pockets (e.g., EGFR kinase). The methyl group at C2 enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Confirms stability of halogen interactions with Lys721 and Asp831 residues over 100 ns trajectories .

Q. How is this compound used in fluorescent probes for cellular imaging?

The bromine atom serves as a heavy atom to enhance spin-orbit coupling in fluorescent derivatives. For example, coupling with nitrobenzoxadiazole (NBD) yields probes with λem = 520 nm, suitable for microglial cell visualization .

Methodological Tables

Table 1. Crystallographic Data for 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
a (Å)3.9007
b (Å)13.545
c (Å)20.673
β (°)93.059
V (ų)1090.7

Table 2. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemConversion (%)
8-Bromo derivativePd(OAc)₂/XPhos, K₃PO₄85
6-Chloro derivativePd(dba)₂/SPhos, Cs₂CO₃28

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